

Phenyltrimethylammonium Chloride vs. Methosulfate: A Synthetic Chemist's Guide

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Compound of Interest

Compound Name:	<i>Phenyltrimethylammonium methosulfate</i>
CAS No.:	28001-58-3
Cat. No.:	B1599949

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Executive Summary

In synthetic organic chemistry, the choice between Phenyltrimethylammonium Chloride (PTMAC) and **Phenyltrimethylammonium Methosulfate** (PTMAMS) is rarely arbitrary; it is dictated by solubility requirements, counterion interference, and thermal parameters.

- PTMAC (The Workhorse): Best suited for Phase Transfer Catalysis (PTC) and aqueous/biphasic systems. It is cost-effective and chemically robust but limited by its high melting point and the nucleophilicity of the chloride anion.
- PTMAMS (The Specialist): The superior choice for homogeneous organic phase reactions (e.g., in DMF or DMAc). Its significantly lower melting point and non-nucleophilic methosulfate counterion make it ideal for substrates sensitive to halide attack or those requiring anhydrous, high-temperature conditions.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The starkest difference lies in the melting point and anion characteristics, which dictate the operational window for each reagent.

Feature	Phenyltrimethylammonium Chloride (PTMAC)	Phenyltrimethylammonium Methosulfate (PTMAMS)
CAS Number	138-24-9	28001-58-3
Formula		
Molecular Weight	171.67 g/mol	247.31 g/mol
Melting Point	235–240 °C (Decomposes)	123–125 °C
Atom Economy	Higher (Cl is lighter)	Lower (MeSO ₄ is heavier)
Anion Nature	Nucleophilic ()	Non-nucleophilic, Bulky ()
Solubility	High in , MeOH; Low in non-polar organics.	Soluble in DMF, DMAc, warm alcohols; Moderate in DCM.
Primary Utility	Phase Transfer Catalyst, Aqueous Methylation	Homogeneous Methylation, Anhydrous conditions

Mechanistic Insight: The "Anilinium" Methylation

Both reagents function via an SN₂ mechanism.^[1] Under thermal stress, the quaternary ammonium cation acts as an electrophilic methyl source. The nucleophile (Nu⁻) attacks one of the methyl groups, expelling N,N-dimethylaniline (DMA) as the leaving group.

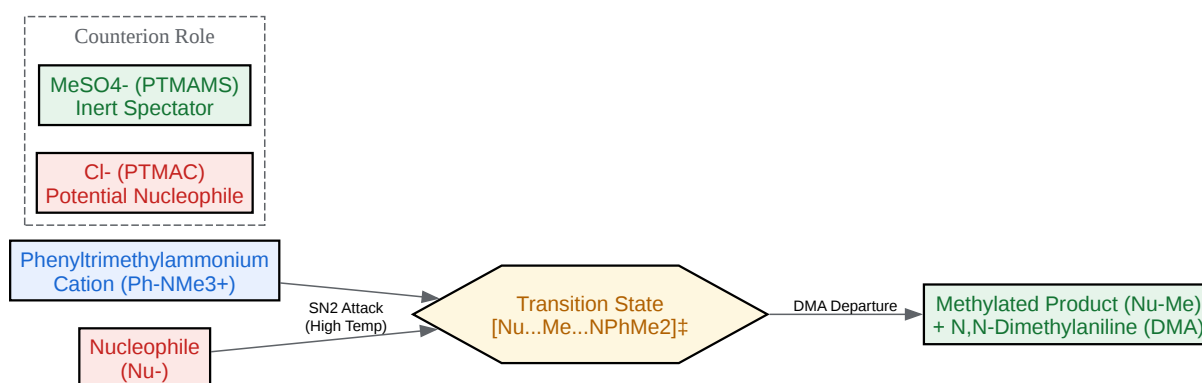
The Counterion Effect

- Chloride (): In PTMAC, the chloride ion is a competent nucleophile. In acid-sensitive or competition-prone reactions, can cause side reactions (e.g., conversion of alcohols to alkyl chlorides).

- Methosulfate (

): This anion is structurally bulky and non-nucleophilic. It acts purely as a spectator, allowing the reaction to proceed without halide-induced byproducts.

Diagram: Reaction Mechanism



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Figure 1: General mechanism of methylation using Phenyltrimethylammonium salts. The counterion dictates side-reaction risks.

Performance Comparison

A. Solubility & Solvent Compatibility

- PTMAC: Requires high-polarity solvents (Water, Methanol) or Phase Transfer conditions (DCM/Water). In anhydrous organic solvents like Toluene or pure DMF, PTMAC often remains a suspension, limiting reaction kinetics to the surface area of the solid.
- PTMAMS: Its lower lattice energy (reflected in the 125°C MP) allows it to dissolve readily in dipolar aprotic solvents (DMF, DMSO, DMAc). This creates a homogeneous reaction mixture, significantly accelerating reaction rates and ensuring uniform methylation.

B. Thermal Stability & "Flux" Behavior

- PTMAMS melts at ~125°C. Many methylation protocols run at reflux in solvents like Xylene (140°C) or DMF (153°C). At these temperatures, PTMAMS is a liquid (molten salt), facilitating excellent mass transfer even in non-polar solvents.
- PTMAC remains solid up to ~240°C. Reactions run below this temperature rely entirely on solubility.

C. By-Product Management

Both reagents produce N,N-dimethylaniline (DMA).

- Removal: DMA is a liquid base (BP 194°C). It is easily removed by an acidic workup (washing the organic phase with dilute HCl), which converts DMA into the water-soluble hydrochloride salt ().

Experimental Protocols

Protocol A: O-Methylation of Phenols using PTMAC (Phase Transfer)

Best for: Robust substrates, large-scale synthesis where cost is critical.

- Reagents: Phenol (1.0 equiv), PTMAC (1.2 equiv), Potassium Carbonate (, 2.0 equiv).
- Solvent: Toluene (or Xylene) with a catalytic amount of TBAI (Tetrabutylammonium iodide) if PTMAC solubility is poor.
- Procedure:
 - Charge flask with Phenol, PTMAC, and

- Add solvent (0.5 M concentration relative to phenol).
- Reflux (110°C) with vigorous stirring for 4–6 hours. Note: PTMAC will remain largely suspended.
- Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with 1M HCl (2x) to remove the DMA byproduct. Dry organic layer () and concentrate.

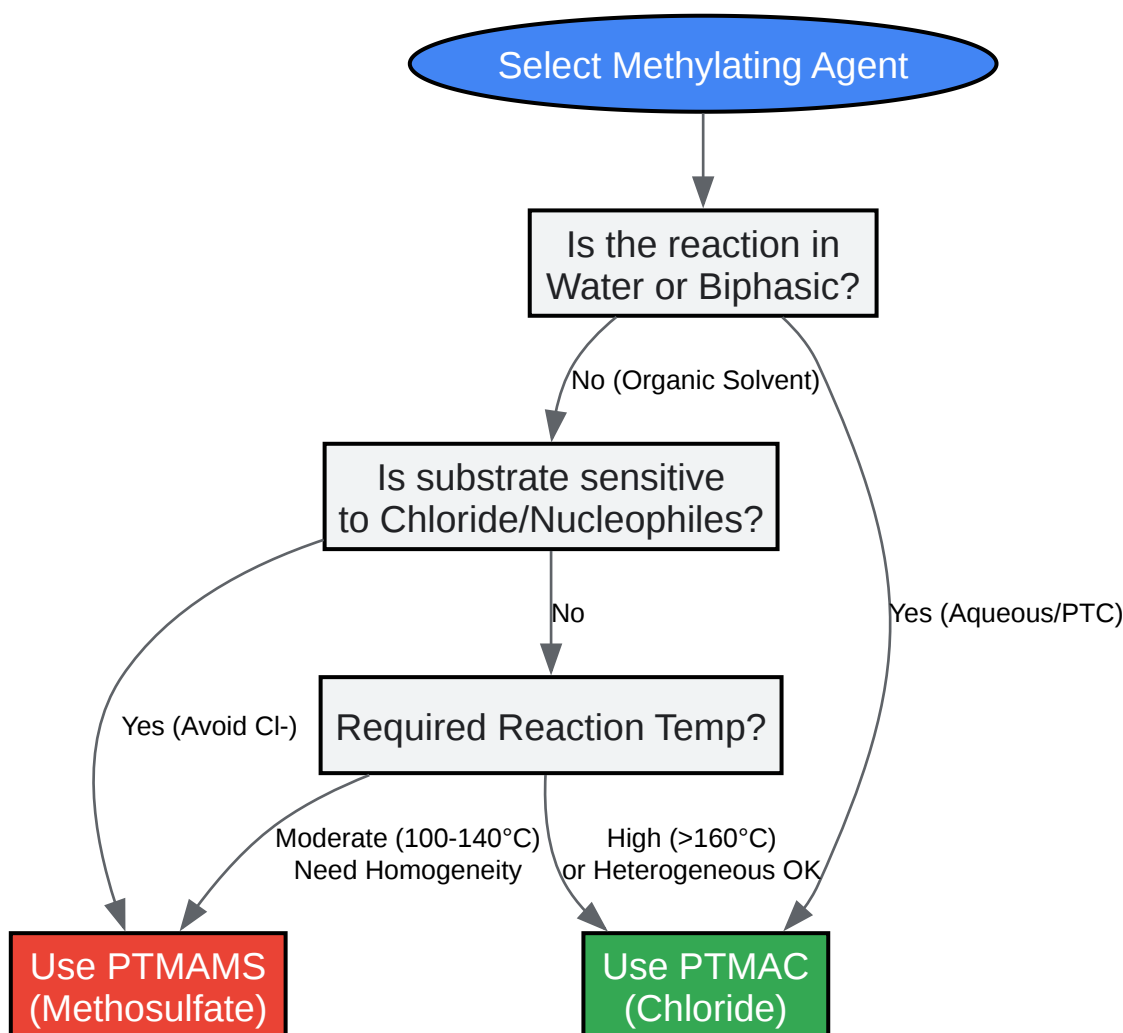
Protocol B: High-Yield Methylation using PTMAMS (Homogeneous)

Best for: Sterically hindered phenols, acid-sensitive substrates, or when high conversion is required.

- Reagents: Substrate (1.0 equiv), PTMAMS (1.1–1.5 equiv), (1.5 equiv).
- Solvent: DMF (Dimethylformamide) or DMAc.
- Procedure:
 - Dissolve Substrate and PTMAMS in DMF (1.0 M). The mixture should be clear or become clear upon slight warming.
 - Add
 - Heat to 130–140°C. At this temp, PTMAMS is fully molten/dissolved.
 - Monitor by TLC/HPLC. Reaction is typically faster than PTMAC due to homogeneity.
 - Workup: Pour mixture into water. Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove DMA) and then Brine (to remove DMF).

Decision Matrix

Use the following logic flow to select the correct reagent for your synthesis.



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Figure 2: Decision tree for selecting between Chloride and Methosulfate salts.

Safety & Handling

- Toxicity: Both reagents are Toxic if swallowed (Acute Tox. 3).[2] They are quaternary ammonium salts and can act as neuromuscular blocking agents if absorbed systemically.
- Byproduct Hazard: The byproduct, N,N-Dimethylaniline, is toxic and readily absorbed through the skin. All workups must account for the safe disposal of the aniline-containing

waste stream.

- Green Chemistry: PTMAMS is often preferred in "green" solvent systems (like anisole or DMF) where it allows for lower operational temperatures compared to the chloride, despite its lower atom economy.

References

- Uemura, T., et al. (2016). "Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C–H Bonds." *Angewandte Chemie International Edition*, 55, 3162–3165. [Link](#)
- Templ, J., & Schnürch, M. (2022). "Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents." *The Journal of Organic Chemistry*, 87(5), 3630–3637. [Link](#)
- Carlsen, P. H. J., et al. (1997). "O-Methylation with Phenyltrimethylammonium Chloride." *Acta Chemica Scandinavica*, 51, 343-344.
- PubChem Database. (2025).[2] "**Phenyltrimethylammonium methosulfate** (CID 5284510)."[3] National Center for Biotechnology Information. [Link](#)
- Nichols, D. E., et al. (1994). "Synthesis of ortho-methylated phenylisopropylamines." *Journal of Medicinal Chemistry*. (Cited for use of PTMAMS in high-yield methylation/isomerization). [4][5]

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Sources

- [1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Phenyltrimethylammonium chloride | C9H14N.Cl | CID 67309 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [3. Phenyltrimethylammonium methosulfate | C10H17NO4S | CID 5284510 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
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